(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a combination of a nitrophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of 4-chlorobenzene to produce 4-chloro-3-nitrobenzene.
Preparation of the indole derivative: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling reaction: The final step involves coupling the nitrophenyl intermediate with the indole derivative through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF
Condensation: Aldehydes or ketones, acid or base catalysts
Major Products Formed
Reduction: Formation of the corresponding amino derivative
Substitution: Formation of substituted derivatives with various functional groups
Condensation: Formation of imines or enamines
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its aromatic and nitro functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide: shares similarities with other indole-based compounds, such as indomethacin and tryptophan derivatives.
4-Iodobenzoic acid: Similar in that it contains a halogenated aromatic ring, but differs in its functional groups and overall structure.
Cresol: Contains an aromatic ring with a hydroxyl group, but lacks the nitro and indole functionalities.
Uniqueness
What sets this compound apart is its combination of a nitrophenyl group and an indole moiety, which provides unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-16-7-5-13(11-18(16)23(25)26)6-8-19(24)21-10-9-14-12-22-17-4-2-1-3-15(14)17/h1-8,11-12,22H,9-10H2,(H,21,24)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMLCMHYQXWUGZ-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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